molecular formula C11H21NO2 B13792584 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone CAS No. 600139-93-3

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone

Cat. No.: B13792584
CAS No.: 600139-93-3
M. Wt: 199.29 g/mol
InChI Key: OLJNIGQOEVZGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,5-dimethyl substituents on the piperidine ring and the ethoxyethanone moiety makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperidine with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3,5-Dimethylpiperidin-1-yl)-2-ethoxyethanone can be compared with other similar compounds, such as:

    1-(3,5-Dimethylpiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone: This compound contains a triazole ring instead of the ethoxy group, which may confer different biological activities.

    1-(3,5-Dimethylpiperidin-1-yl)-3-pyridin-3-ylpropan-1-one: This compound has a pyridine ring, which may affect its chemical reactivity and biological properties.

    N-[3-(3,5-Dimethylpiperidin-1-yl)-3-oxopropyl]acetamide: This compound contains an acetamide group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

600139-93-3

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-ethoxyethanone

InChI

InChI=1S/C11H21NO2/c1-4-14-8-11(13)12-6-9(2)5-10(3)7-12/h9-10H,4-8H2,1-3H3

InChI Key

OLJNIGQOEVZGNB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CC(CC(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.